Methallyltrimethylsilane
Overview
Description
Methallyltrimethylsilane is a compound that is part of a broader class of organosilicon compounds, which are of significant interest in various fields of chemistry due to their utility in synthesis and materials science. The compound itself is not directly mentioned in the provided papers, but its structural relatives and derivatives are extensively studied, indicating the relevance of methallyl groups and trimethylsilyl functionalities in synthetic chemistry.
Synthesis Analysis
The synthesis of methallyltrimethylsilane-related compounds involves various strategies. For instance, the RAFT polymerization of γ-methacryloxypropyltrimethoxysilane is optimized at 80 °C to produce controlled polymer chains with low polydispersity indexes, indicating a method for creating polymeric precursors for the sol-gel process . Additionally, methallyl chloride is used as an allyl donor in Grignard Nozaki-Hiyama methallylations, showcasing a method for enantioselective synthesis from alcohol or aldehyde oxidation levels . Furthermore, trimetalation of methallylphenyl sulfide with n-butyllithium and TMEDA leads to trisilyl derivatives, which is another synthetic approach related to methallyltrimethylsilane .
Molecular Structure Analysis
The molecular structure of methallyltrimethylsilane and its derivatives is crucial for their reactivity and properties. The regio- and stereo-selective alkylation of 3-trimethylsilylmethyl dienolates to form 3-alkylated 2-methallylsilanes demonstrates the importance of molecular structure in achieving selectivity in synthesis . Additionally, the unexpected reversal of stereochemistry in the addition of methallyltrimethylsilane to a chiral α-keto imide suggests that subtle changes in molecular structure can significantly influence the outcome of chemical reactions .
Chemical Reactions Analysis
Methallyltrimethylsilane and its derivatives participate in various chemical reactions. The iodination of aryltrimethylsilanes using iodine monochloride and a silver salt is an example of a reaction that can be applied to the synthesis of novel arylsilanes . The Lewis acid-promoted nucleophilic addition of methallyltrimethylsilane to a chiral α-keto imide, despite the unexpected stereochemical outcome, is another reaction showcasing the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of methallyltrimethylsilane derivatives are diverse. Methoxydimethylsilane and methoxytrimethylsilane, for instance, are synthesized with almost quantitative yields, and their physical properties, such as nuclear magnetic resonance and hydrogen-bonding data, are reported . The polymerization of ethylene with N-arylcyano-β-diketiminate methallyl nickel complexes results in polyethylene with methyl branching, indicating the influence of methallyl groups on the material properties of polymers .
Scientific Research Applications
Stereoselective Reactions : Methallyltrimethylsilane shows unexpected stereochemistry in nucleophilic addition to chiral α-keto imides, offering insights into diastereofacial selectivity in Lewis acid-promoted reactions (Ishii et al., 2021).
Asymmetric Synthesis : It plays a role in asymmetric synthesis via acetal templates, particularly in the preparation of hydroxy ethers and homoallylic alcohols with high enantioselectivity (Johnson et al., 1984).
Silylation of Alcohols : Methallyltrimethylsilane is used in the silylation of alcohols, catalyzed by Sc(OTf)3, providing an efficient method for producing alkyl silyl ethers (Suzuki et al., 2000).
Enantioselective Grignard Nozaki-Hiyama Methallylations : Methallyl chloride, a related compound, is used in enantioselective Grignard Nozaki-Hiyama methallylations, demonstrating its efficacy in transfer hydrogenation and polyol double methallylation (Hassan et al., 2011).
GC–MS Analysis : In gas chromatography-mass spectrometry (GC–MS), it is employed for the quantitative analysis of organic polyhydroxylated compounds through silylation, demonstrating its utility in analytical chemistry (Novosjolova & Turks, 2015).
Surface Functionalization : It is used in the coupling reagent for UV/vis absorbing azobenzene-based quantitative analysis, demonstrating its role in material science for functional group immobilization on silica (Choi et al., 2018).
Enzyme Immobilization : Methallyltrimethylsilane facilitates the one-step catalytic grafting of N-hydroxysuccinimidyl-ester-functionalized methallylsilane onto silica for enzyme immobilization, highlighting its significance in biochemical applications (Jung et al., 2011).
Safety And Hazards
properties
IUPAC Name |
trimethyl(2-methylprop-2-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16Si/c1-7(2)6-8(3,4)5/h1,6H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWVJMAKUWHECNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349033 | |
Record name | Methallyltrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methallyltrimethylsilane | |
CAS RN |
18292-38-1 | |
Record name | Methallyltrimethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18292-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methallyltrimethylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methallyltrimethylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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